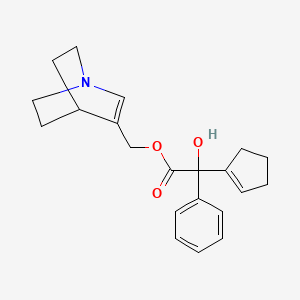
N-(4-Methoxyphenyl)-2-sulfanylidene-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydro-N-(4-methoxyphenyl)-2-thioxo-3-Pyridinecarboxamide is a chemical compound belonging to the class of thiazolidinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dihydro-N-(4-methoxyphenyl)-2-thioxo-3-Pyridinecarboxamide typically involves the reaction of 4-methoxyaniline with chloroacetyl chloride followed by cyclization with thiourea. The reaction conditions include refluxing in an appropriate solvent, such as ethanol or methanol, under acidic or neutral conditions.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors or batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Substitution reactions at the pyridine ring can introduce various functional groups, enhancing the compound's reactivity and utility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation products: Oxo derivatives of the thiazolidinone ring.
Reduction products: Thiol derivatives of the thiazolidinone ring.
Substitution products: Derivatives with various functional groups on the pyridine ring.
Scientific Research Applications
1,2-Dihydro-N-(4-methoxyphenyl)-2-thioxo-3-Pyridinecarboxamide has found applications in several scientific research areas:
Medicinal Chemistry: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Material Science: Its derivatives are used in the development of advanced materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 1,2-Dihydro-N-(4-methoxyphenyl)-2-thioxo-3-Pyridinecarboxamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways can vary depending on the biological context and the specific derivative being studied.
Comparison with Similar Compounds
1,2-Dihydro-N-(4-methoxyphenyl)-2-thioxo-3-Pyridinecarboxamide is structurally similar to other thiazolidinone derivatives, such as:
Thiazolidine-2,4-dione
2-Thioxo-3-H-pyridinecarboxamide
N-(4-methoxyphenyl)-2-thioxo-3-pyridinecarboxamide
Uniqueness: What sets this compound apart is its specific substitution pattern and the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity.
Properties
CAS No. |
97936-30-6 |
|---|---|
Molecular Formula |
C13H12N2O2S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-sulfanylidene-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C13H12N2O2S/c1-17-10-6-4-9(5-7-10)15-12(16)11-3-2-8-14-13(11)18/h2-8H,1H3,(H,14,18)(H,15,16) |
InChI Key |
YRMPHGCTUFSBBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CNC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


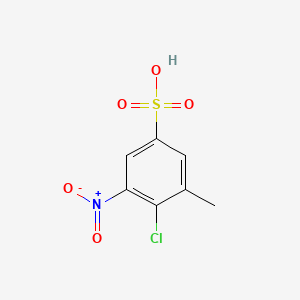
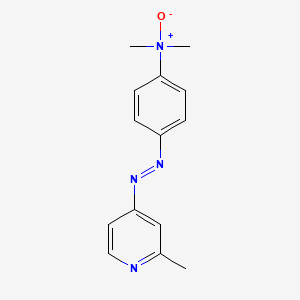
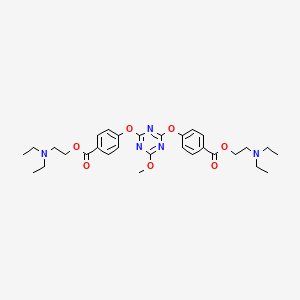
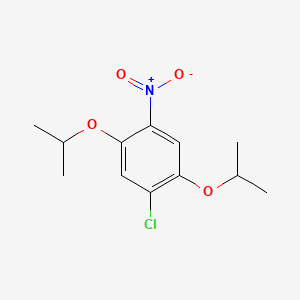

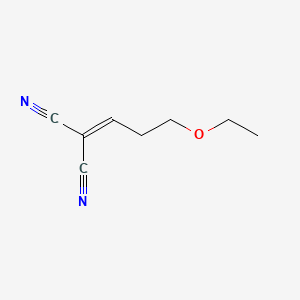

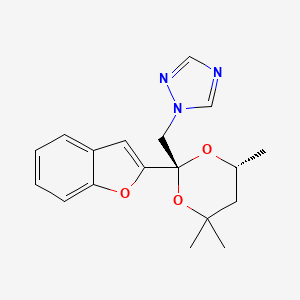
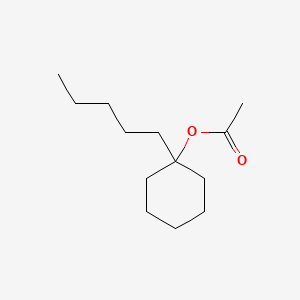
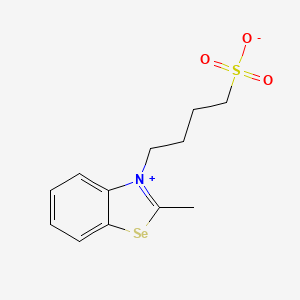

![3-[(Aminooxy)methyl]-6-methylpiperazine-2,5-dione](/img/structure/B15347377.png)
![8-Methyl-1,2,3,4,4a,9b-hexahydro-5H-indeno[1,2-c]pyridin-5-one](/img/structure/B15347386.png)
